Pyz-2-CH has been explored for its potential as an antimicrobial agent. Studies have shown it exhibits activity against some bacterial strains, including Mycobacterium tuberculosis, the causative agent of tuberculosis []. However, its effectiveness against a broad spectrum of pathogens remains limited []. Research efforts have focused on modifying Pyz-2-CH to enhance its potency and overcome emerging drug resistance [].
Pyz-2-CH forms stable complexes with various metal ions due to the presence of nitrogen and oxygen atoms in its structure. This property makes it a valuable tool in research on metal-based catalysts, sensors, and materials [].
Pyz-2-CH serves as a starting material for the synthesis of other organic compounds with diverse functionalities. Researchers have utilized it to prepare hydrazine derivatives, Schiff bases, and other molecules with potential applications in drug discovery, material science, and coordination chemistry [].
Preliminary studies suggest Pyz-2-CH might possess antitumor and anti-inflammatory properties []. However, further research is necessary to validate these findings and explore its therapeutic potential fully.
Pyrazine-2-carbohydrazide is an organic compound with the molecular formula CHNO, characterized by the presence of a pyrazine ring substituted with a carbohydrazide functional group. This compound is notable for its potential biological activities and applications in medicinal chemistry. The structure features a six-membered aromatic ring (pyrazine) and a hydrazide group, which contributes to its reactivity and interaction with various biological targets.
Currently, there is no scientific literature available on the specific mechanism of action of pyrazine-2-carbohydrazide.
As with any new compound, it is advisable to handle pyrazine-2-carbohydrazide with care in a laboratory setting following standard procedures for working with unknown chemicals.
Research indicates that pyrazine-2-carbohydrazide and its derivatives exhibit significant biological activities, including:
The synthesis of pyrazine-2-carbohydrazide typically involves:
Pyrazine-2-carbohydrazide has several applications across different fields:
Studies on the interactions of pyrazine-2-carbohydrazide with biological molecules indicate:
Several compounds share structural similarities with pyrazine-2-carbohydrazide. Here are a few notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Pyrazinamide | Contains a pyrazine ring and amide group | Primarily used in tuberculosis treatment |
| Hydrazine | Simple hydrazine structure | Known for its reducing properties |
| 3-Amino-pyrazine-2-carbohydrazide | Amino group substitution on the pyrazine ring | Exhibits enhanced biological activity |
Pyrazine-2-carbohydrazide stands out due to its specific combination of functional groups that enhance its reactivity and biological activity compared to these similar compounds. Its ability to form various derivatives allows for a wide range of applications in medicinal chemistry and materials science.
The molecular architecture of pyrazine-2-carbohydrazide consists of a six-membered pyrazine ring (C₄H₄N₂) substituted with a carbohydrazide (-CONHNH₂) moiety. Key structural and physicochemical properties include:
Table 1: Fundamental Properties of Pyrazine-2-Carbohydrazide
| Property | Value |
|---|---|
| Molecular Formula | C₅H₆N₄O |
| Molecular Weight | 138.13 g/mol |
| CAS Number | 768-05-8 |
| Melting Point | 168–172°C |
| SMILES Notation | C1=CN=C(C=N1)C(=O)NN |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
Spectroscopic analyses reveal distinct functional group signatures:
The planar pyrazine ring and electron-withdrawing carbohydrazide group enable π-π stacking and hydrogen bonding, critical for biological interactions.
The synthesis of pyrazine-2-carbohydrazide traces back to mid-20th-century efforts to derivatize pyrazinamide, a first-line antitubercular drug. Early methods involved:
Equation 1:
$$
\text{Pyrazinamide} \xrightarrow{\text{HCl}} \text{Pyrazinoic Acid} \xrightarrow{\text{EtOH}} \text{Ethyl Pyrazinoate} \xrightarrow{\text{NH}2\text{NH}2} \text{Pyrazine-2-Carbohydrazide}
$$
Modern advancements include:
Pyrazine-2-carbohydrazide derivatives exhibit broad-spectrum activity:
Table 2: Bioactivity of Select Derivatives
| Derivative | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| N'-(2-Fluorophenyl) | M. tuberculosis | 1.56 |
| Schiff Base (PH-8) | S. aureus | 3.12 |
| Adamantane Hybrid | E. coli | 6.25 |
The carbohydrazide group acts as a tridentate ligand, forming stable complexes with transition metals (e.g., VO(IV), Fe(III)) for catalytic and sensing applications.
Derivatives serve as precursors for:
The classical synthetic approach to pyrazine-2-carbohydrazide follows a well-established three-step methodology beginning with pyrazinamide as the starting material [1] [8]. This route represents the most widely adopted industrial and laboratory synthesis pathway, offering reliable yields and straightforward reaction conditions [1].
The initial step involves the alkaline hydrolysis of pyrazinamide to produce pyrazinoic acid [1] [8]. This transformation is typically conducted using aqueous sodium hydroxide solution under controlled heating conditions [1]. The hydrolysis reaction proceeds through nucleophilic attack of hydroxide ions on the carbonyl carbon of the amide group, resulting in the formation of pyrazinoic acid with the elimination of ammonia [10] [11]. Research indicates that the hydrolysis can be effectively achieved at temperatures ranging from 80-100°C with reaction times of 2-4 hours [1]. The pyrazinoic acid intermediate exhibits a pKa value of 2.9, which influences its solubility characteristics and subsequent reaction behavior [12].
The second step involves the esterification of pyrazinoic acid to form ethyl-pyrazinoate [1] [8]. This transformation is accomplished by dissolving the pyrazinoic acid in ethanol and adding concentrated sulfuric acid as a catalyst [1]. The reaction mixture is refluxed for 24 hours to ensure complete conversion [1]. The esterification follows the Fischer esterification mechanism, where the carboxylic acid is activated by protonation, followed by nucleophilic attack from the alcohol [14]. Alternative esterification methods have been reported, including the use of thionyl chloride as both solvent and activating agent, which can achieve yields of 90% under optimized conditions [14]. The formation of ethyl-pyrazinoate can also be accomplished using dicyclohexylcarbodiimide in the presence of dimethylaminopyridine as catalyst, though this method may produce difficultly removable byproducts [14].
The final step involves the reaction of ethyl-pyrazinoate with hydrazine hydrate to yield pyrazine-2-carbohydrazide [1] [8]. This aminolysis reaction typically employs a three-fold molar excess of hydrazine hydrate (100%) and requires refluxing for 8 hours [1]. The mechanism proceeds through nucleophilic attack of the hydrazine nitrogen on the ester carbonyl, forming a tetrahedral intermediate that subsequently eliminates ethanol to yield the final carbohydrazide product [1]. The product is typically crystallized from aqueous ethanol to achieve purification [1]. Industrial synthesis methods have reported using methanol as the reaction solvent with refluxing conditions to obtain good yields of the desired product .
Several alternative synthetic pathways have been developed for the preparation of pyrazine-2-carbohydrazide beyond the classical pyrazinamide route [4] [5]. One notable approach involves the direct synthesis from 3-chloropyrazine-2-carbonitrile through partial hydrolysis under controlled conditions [5]. This method utilizes concentrated hydrogen peroxide and water mixtures alkalinized to pH 9, with the carbonitrile added portionwise at 50°C over 30 minutes [5]. The reaction is maintained at 55°C for 2.5 hours while monitoring pH levels, achieving approximately 80% yield [5].
Another alternative route employs Suzuki-Miyaura coupling reactions starting from substituted pyrazine precursors [4]. This methodology involves the coupling of dichlorophenyl boronic acid with bromo-chloropyrazin-amine intermediates, followed by protection and subsequent functionalization steps [4]. The synthetic sequence includes nucleophilic substitution reactions and amide coupling procedures to introduce the carbohydrazide functionality [4].
Continuous-flow synthesis methods have emerged as promising alternatives, utilizing enzymatic catalysis with Lipozyme TL IM from Thermomyces lanuginosus [9] [20]. This biocatalytic approach allows for the synthesis of pyrazine derivatives from pyrazine esters and amines under mild conditions, achieving yields up to 91.6% at 45°C with 20-minute residence times [9] [20].
Temperature and reaction time represent critical parameters affecting the synthesis efficiency of pyrazine-2-carbohydrazide [26] [28]. Research has demonstrated that the hydrolysis step requires careful temperature control, typically conducted between 80-100°C to achieve optimal conversion rates [1]. Lower temperatures result in incomplete conversion, while excessive temperatures may lead to degradation of starting materials or formation of unwanted byproducts [31].
For the esterification step, reflux conditions at the boiling point of ethanol (78°C) for 24 hours have been established as standard conditions [1]. However, optimization studies have shown that reaction times can be reduced to 12-16 hours without significant yield loss when using higher catalyst concentrations [26]. The final hydrazinolysis step typically requires 8 hours of refluxing, though this can be reduced to 4-6 hours with increased hydrazine hydrate concentrations [1].
Microwave-assisted synthesis has emerged as an effective method for reducing reaction times while maintaining high yields [29]. Studies report that microwave conditions can reduce overall synthesis time from days to hours while achieving comparable or improved yields [29].
| Reaction Step | Standard Temperature (°C) | Standard Time (hours) | Optimized Time (hours) | Yield (%) |
|---|---|---|---|---|
| Hydrolysis | 80-100 | 2-4 | 1.5-3 | 75-85 |
| Esterification | 78 | 24 | 12-16 | 85-95 |
| Hydrazinolysis | 78 | 8 | 4-6 | 80-90 |
Catalyst selection significantly impacts the efficiency and selectivity of pyrazine-2-carbohydrazide synthesis [16] [31]. In the esterification step, concentrated sulfuric acid serves as the conventional catalyst, typically used in quantities of 2-5% by volume [1]. Alternative acid catalysts including p-toluenesulfonic acid and methanesulfonic acid have shown comparable effectiveness [16].
For green chemistry applications, solid acid catalysts such as zeolites and heteropolyacids have been investigated [22]. These heterogeneous catalysts offer advantages including easier separation and recyclability [22]. Bismuth triflate has emerged as an effective Lewis acid catalyst for esterification reactions, showing high activity even in the presence of basic additives [16].
Enzymatic catalysis using lipases has demonstrated significant potential for sustainable synthesis approaches [20]. Lipozyme TL IM exhibits high activity for amide bond formation reactions, achieving excellent yields under mild conditions [20]. This biocatalytic approach operates at 45°C and shows broad substrate tolerance [20].
Solvent selection plays a crucial role in optimizing pyrazine-2-carbohydrazide synthesis [23] [26]. The classical approach utilizes ethanol for both esterification and hydrazinolysis steps, providing good solubility for reactants and products [1]. However, alternative solvent systems have been explored to improve reaction efficiency and environmental compatibility [23].
Aqueous ethanol mixtures have shown enhanced reaction rates in the final hydrazinolysis step, likely due to improved hydrazine hydrate solubility [26]. Dimethyl sulfoxide has been utilized as an alternative polar aprotic solvent, particularly for reactions involving substituted pyrazine derivatives [4].
For green chemistry applications, ionic liquids such as triethylammonium hydrogen sulfate have demonstrated effectiveness as both solvents and catalysts [23]. These systems enable solvent-free conditions while achieving high yields (90-98%) and providing catalyst recyclability [23]. Tert-amyl alcohol has been identified as a greener solvent alternative for continuous-flow synthesis, offering reduced environmental impact compared to traditional organic solvents [20].
Green chemistry methodologies for pyrazine-2-carbohydrazide synthesis focus on reducing environmental impact through solvent elimination, catalyst recyclability, and energy efficiency [18] [19] [23]. Solvent-free synthesis approaches have gained significant attention, utilizing ionic liquid catalysts to achieve high yields without volatile organic solvents [23].
One-pot synthesis methodologies represent a significant advancement in green chemistry approaches [18]. These methods eliminate intermediate isolation steps, reducing waste generation and simplifying synthetic procedures [18]. The one-pot approach can achieve yields of 90-98% while minimizing chemical waste production [23].
Microwave-assisted synthesis offers energy efficiency benefits compared to conventional heating methods [22]. This approach reduces reaction times significantly while maintaining high yields, contributing to overall process sustainability [22]. The use of water as a solvent in microwave-assisted reactions further enhances the environmental profile [22].
Biocatalytic approaches using enzymes such as Lipozyme TL IM provide highly selective and environmentally benign synthesis routes [20]. These methods operate under mild conditions (45°C) and utilize renewable catalysts, achieving excellent atom economy [20]. The continuous-flow biocatalytic system demonstrates scalability potential for industrial applications [20].
| Green Approach | Key Advantages | Typical Yield (%) | Reaction Time |
|---|---|---|---|
| Solvent-free synthesis | No volatile organic compounds | 90-98 | 2-4 hours |
| Microwave-assisted | Energy efficiency | 85-95 | 15-60 minutes |
| Biocatalytic | Mild conditions, renewable catalyst | 80-92 | 20 minutes (flow) |
| One-pot synthesis | Reduced waste, simplified procedure | 90-95 | 4-8 hours |